molecular formula C12H10F3NO6 B1303103 1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate CAS No. 290825-52-4

1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate

Cat. No.: B1303103
CAS No.: 290825-52-4
M. Wt: 321.21 g/mol
InChI Key: MBAQGFLNQDHQCE-UHFFFAOYSA-N
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Description

1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate is a useful research compound. Its molecular formula is C12H10F3NO6 and its molecular weight is 321.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Amino Acids and Indole Derivatives

Research has demonstrated the transformation of compounds structurally related to "1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate" into potent precursors for tryptophan and useful indole derivatives. This involves selective conversion and further transformation processes, highlighting its application in the synthesis of complex organic molecules (Tanaka, Yasuo, & Torii, 1989).

Catalytic Hydrogenation for Monomer Production

The compound's relevance extends to catalytic processes, where related structures are used in the vapor-phase catalytic hydrogenation of syngas-derived dimethyl malonate to produce 1,3-propanediol, a vital monomer for polytrimethylene terephthalate. This showcases its potential in advancing sustainable chemical processes (Zheng, Zhu, Li, & Ji, 2017).

Formation of Nitrobenzene Dimers

Investigations into multicomponent crystals formed with nitrobenzene derivatives reveal the impact of chirality on crystal packing and the formation of nitrobenzene dimers. Such studies contribute to our understanding of molecular interactions and crystal engineering (Batisai, Venter, & Báthori, 2021).

Polymerization and Material Science

The Suzuki cross-coupling of functionalized aryl dibromides with compounds similar to "this compound" is pivotal in synthesizing substituted poly(phenylene)s. This process, optimized for nitro group-containing monomers, illustrates the compound's application in developing new polymeric materials with specific properties (Kowitz & Wegner, 1997).

Selective Phosphorylation

Selective phosphorylation of unprotected nucleosides using related compounds demonstrates its utility in nucleic acid chemistry, offering a method for synthesizing nucleoside phosphates, crucial intermediates in biological processes (Taguchi & Mushika, 1975).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion or skin contact, seek medical advice .

Properties

IUPAC Name

dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO6/c1-21-10(17)9(11(18)22-2)7-4-3-6(12(13,14)15)5-8(7)16(19)20/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAQGFLNQDHQCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377016
Record name Dimethyl [2-nitro-4-(trifluoromethyl)phenyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290825-52-4
Record name Dimethyl [2-nitro-4-(trifluoromethyl)phenyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dimethyl malonate (59.7 g, 0.44 mol) was added dropwise to a stirred solution of potassium tert-butoxide (51 g, 0.44 mol) in dry t-butanol (500 mL). To the resultant suspension, a warm solution of 2-chloro-5-trifluoromethylnitrobenzene (50 g, 0.22 mol) in t-butanol (100 mL) was added and the mixture was refluxed for 6 h (reaction monitored by TLC). After completion of the reaction, most of the t-butanol was distilled off under vacuum, and chilled water was then added to the reaction mixture. The pH was adjusted to neutral with dilute hydrochloric acid, which resulted in the precipitation of the product. The mixture was stirred for 30 minutes and the product was filtered off (68 g, 95%). This material was used without further purification in the next step. A small amount was crystallized (EtOAc/hexane, 4:6) for analysis, to yield a yellow crystalline material, mp 65-67° C. 1H NMR (CDCl3) 8.30 (s, 1H), 7.92 (d, J=8.4 Hz, 1H), 7.69 (d, J=8.4 Hz, 1H), 5.37 (s, 1H), 3.80 (s, 6H). MS (FAB) m/z: 322.1 (M++1).
Quantity
59.7 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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